1,1'-(Methylenedisulfanediyl)bis(4-ethenylbenzene)
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Overview
Description
1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) is an organic compound characterized by the presence of two ethenylbenzene groups connected via a methylenedisulfanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) typically involves the reaction of 4-ethenylbenzene with methylenedisulfanediyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bridge to thiol groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) involves its interaction with molecular targets through its ethenylbenzene groups and disulfide bridge. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The disulfide bridge can undergo redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Methylenedisulfanediyl)bis(4-methylbenzene)
- 1,1’-(Methylenedisulfanediyl)bis(4-chlorobenzene)
- 1,1’-(Methylenedisulfanediyl)bis(4-trifluoromethylbenzene)
Uniqueness
1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) is unique due to the presence of ethenyl groups, which provide additional sites for polymerization and other chemical reactions. This makes it a valuable compound for the development of advanced materials and chemical synthesis.
Properties
CAS No. |
856890-34-1 |
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Molecular Formula |
C17H16S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-ethenyl-4-[(4-ethenylphenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C17H16S2/c1-3-14-5-9-16(10-6-14)18-13-19-17-11-7-15(4-2)8-12-17/h3-12H,1-2,13H2 |
InChI Key |
JXEDXGJWZDVCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)SCSC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
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